6-(Aminomethyl)isoindolin-1-one
Overview
Description
6-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include an isoindolinone core with an aminomethyl substituent at the 6-position. The presence of this functional group makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)isoindolin-1-one typically involves the reduction of aromatic cyano groups. One common method includes the cyanation of a suitable precursor followed by complete hydrogenation of the resulting dicyanide . This synthetic route is noted for its high atom-efficiency and simplicity of operation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methods. The process involves the use of cost-effective reagents and catalysts to ensure high yields and purity of the final product. The emphasis is on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different aminomethyl derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-(Aminomethyl)isoindolin-1-one: A structural analogue with similar synthetic routes and applications.
3-Hydroxyisoindolin-1-one: Another isoindolinone derivative with distinct biological activities.
Uniqueness: 6-(Aminomethyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for the development of new therapeutic agents and other applications in medicinal chemistry .
Properties
IUPAC Name |
6-(aminomethyl)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVACKJYWYOGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CN)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729290 | |
Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251195-14-8 | |
Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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